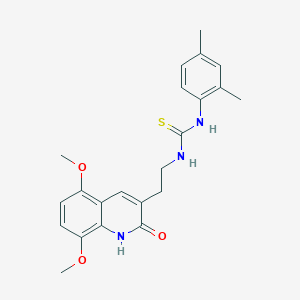![molecular formula C24H21N3O2S B2932004 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile CAS No. 689754-56-1](/img/no-structure.png)
2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidin-1(2H)-yl group, which is a type of heterocyclic compound . The molecule also contains an ethylphenyl group and a benzonitrile group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, melting point, boiling point, and solubility, are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Characterization of Novel Polyimides : A study focused on the synthesis and characterization of novel polyimides derived from a specific pyridine-containing aromatic dianhydride monomer. These polyimides, characterized by their solubility in certain solvents and notable thermal stability, were synthesized via a conventional two-stage process, highlighting the potential of pyridine moieties in enhancing polymer properties (Wang et al., 2006).
Biological Activity and Potential Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Research on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines demonstrated their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showing significant antitumor activity. This suggests their utility in designing new anticancer agents (Gangjee et al., 2009).
Aldose Reductase Inhibitors with Antioxidant Activity : Another study explored the activity of pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors, identifying compounds with significant inhibitory potency and antioxidant properties. This research underscores the therapeutic potential of such compounds in treating complications related to diabetes (La Motta et al., 2007).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethylamine with 2-bromobenzonitrile followed by cyclization to form the final product.", "Starting Materials": [ "3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethylamine", "2-bromobenzonitrile", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethylamine (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add 2-bromobenzonitrile (1.1 equiv) to the reaction mixture and stir for 24 hours at 80°C.", "Step 3: Cool the reaction mixture to room temperature and add methanol to quench the reaction.", "Step 4: Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain the final compound, 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile." ] } | |
Número CAS |
689754-56-1 |
Nombre del producto |
2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile |
Fórmula molecular |
C24H21N3O2S |
Peso molecular |
415.51 |
Nombre IUPAC |
2-[[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H21N3O2S/c1-4-17-9-11-20(12-10-17)27-22(28)21-15(2)16(3)30-23(21)26(24(27)29)14-19-8-6-5-7-18(19)13-25/h5-12H,4,14H2,1-3H3 |
Clave InChI |
AQRJMQUMRMANNZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C#N)SC(=C3C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)

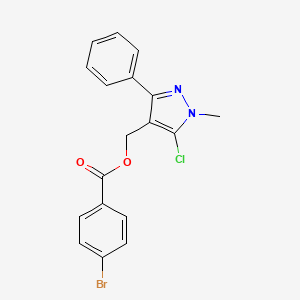
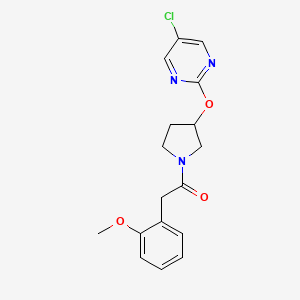
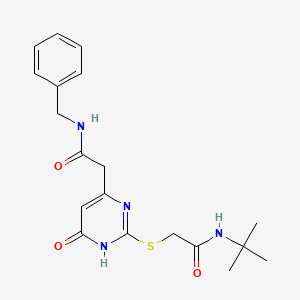
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)
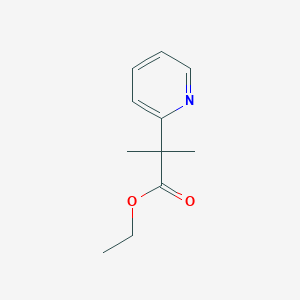

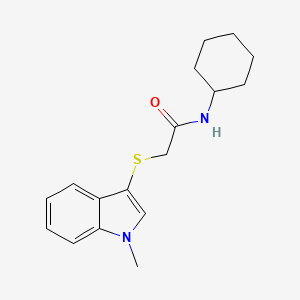

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)
